N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide
CAS No.: 2097935-49-2
Cat. No.: VC11796432
Molecular Formula: C18H15NO4S
Molecular Weight: 341.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097935-49-2 |
|---|---|
| Molecular Formula | C18H15NO4S |
| Molecular Weight | 341.4 g/mol |
| IUPAC Name | N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-1,3-benzodioxole-5-carboxamide |
| Standard InChI | InChI=1S/C18H15NO4S/c20-18(12-5-6-15-16(9-12)23-11-22-15)19-10-13(14-3-1-7-21-14)17-4-2-8-24-17/h1-9,13H,10-11H2,(H,19,20) |
| Standard InChI Key | XHVIYAMOZPXSPG-UHFFFAOYSA-N |
| SMILES | C1OC2=C(O1)C=C(C=C2)C(=O)NCC(C3=CC=CO3)C4=CC=CS4 |
| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)C(=O)NCC(C3=CC=CO3)C4=CC=CS4 |
Introduction
Molecular Architecture and Structural Features
The compound’s core structure comprises a 1,3-benzodioxole ring linked via a carboxamide group to an ethyl chain bearing furan-2-yl and thiophen-3-yl substituents. The benzodioxole moiety contributes electron-rich aromatic character, while the furan and thiophene rings introduce heteroatom-mediated electronic effects. The spatial arrangement of these groups creates a conjugated system that may enhance intermolecular interactions, such as π-π stacking or hydrogen bonding, critical for biological targeting.
Key Structural Data:
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IUPAC Name: N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-1,3-benzodioxole-5-carboxamide
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Canonical SMILES: C1OC2=C(O1)C=C(C=C2)C(=O)NCC(C3=CC=CO3)C4=CC=CS4
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InChI Key: XHVIYAMOZPXSPG-UHFFFAOYSA-N
The molecular geometry, computed via PubChem’s Lexichem TK 2.7.0, reveals a planar benzodioxole system with orthogonal orientations of the furan and thiophene rings, likely influencing steric and electronic properties.
Synthesis and Preparation Methods
Synthetic routes for this class of compounds typically involve multi-step strategies to assemble the heterocyclic components. While explicit protocols for the thiophen-2-yl variant are unavailable in permitted sources, the thiophen-3-yl analog’s synthesis provides a plausible framework:
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Benzodioxole Core Preparation:
The 1,3-benzodioxole-5-carboxylic acid precursor is synthesized via cyclization of catechol derivatives using dichloromethane and potassium carbonate. -
Heterocyclic Coupling:
Furan and thiophene moieties are introduced through nucleophilic substitution or transition metal-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling could attach pre-functionalized furan and thiophene units to the ethyl backbone. -
Amidation:
The carboxylic acid group is activated using agents like thionyl chloride or EDCI, followed by reaction with the amine-containing ethyl intermediate to form the carboxamide linkage.
Industrial-scale production would necessitate optimization for yield and purity, potentially employing continuous flow reactors or microwave-assisted synthesis to accelerate reaction kinetics.
Reactivity and Functionalization
The compound’s reactivity is governed by its heterocyclic constituents:
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Furan Ring: Prone to electrophilic substitution at the α-positions, enabling functionalization with halogens or nitro groups.
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Thiophene Ring: Exhibits sulfonation and oxidation reactivity, potentially forming sulfones or sulfoxides under controlled conditions.
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Benzodioxole System: Resistant to electrophilic attack due to electron-donating oxygen atoms but susceptible to ring-opening under strong acidic or basic conditions.
Notable transformations include:
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Oxidation: Treatment with m-chloroperbenzoic acid (m-CPBA) oxidizes thiophene to sulfoxide derivatives.
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Reduction: Catalytic hydrogenation (e.g., Pd/C) saturates the furan and thiophene rings, altering electronic properties.
Challenges and Future Directions
The structural complexity of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide presents synthetic challenges, particularly in regioselective functionalization and purification. Future research should prioritize:
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Isomer-Specific Studies: Comparative analyses of thiophen-2-yl vs. thiophen-3-yl derivatives to elucidate structure-activity relationships.
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Target Identification: High-throughput screening to identify protein targets (e.g., kinases, GPCRs) for mechanism-of-action studies.
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Formulation Development: Enhancing bioavailability through prodrug strategies or nanoparticle encapsulation.
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